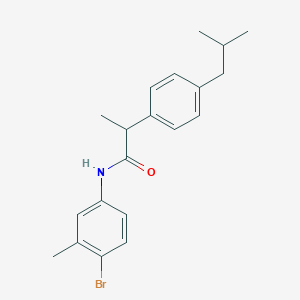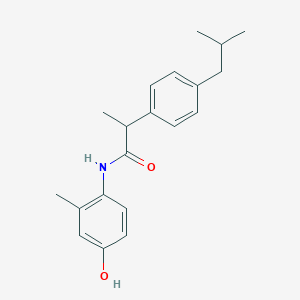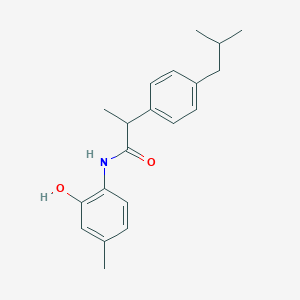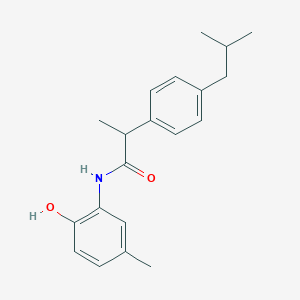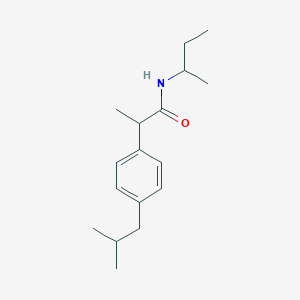
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical class of phenoxy carboxylic acids and is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-D), another commonly used herbicide. DCPA is known for its selective action against grassy weeds and has been used extensively in the United States since the early 1960s.
作用機序
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide works by inhibiting the growth of weeds through its action on the plant's metabolic processes. It interferes with the synthesis of plant cell wall components, leading to the death of the plant. 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is selective in its action, targeting grassy weeds while leaving broadleaf plants unharmed.
Biochemical and Physiological Effects
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide has been shown to have a low toxicity to humans and animals. It is rapidly metabolized and excreted from the body, with no accumulation in tissues. However, studies have shown that 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can have adverse effects on non-target organisms, such as insects and earthworms, which play an important role in maintaining soil health.
実験室実験の利点と制限
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is widely used in laboratory experiments to study the impact of herbicides on plant growth and development. Its selective action against grassy weeds makes it an ideal herbicide for studying the impact of weed control on crop yield. However, the use of 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide in laboratory experiments is limited by its potential impact on non-target organisms, which can affect the accuracy of the results.
将来の方向性
There are several areas of research that can be explored in relation to 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide. One potential future direction is the development of more environmentally friendly herbicides that can replace 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide and other synthetic herbicides. Another area of research is the impact of herbicides on soil health and the role of non-target organisms in maintaining soil fertility. Further studies can also be conducted to understand the long-term effects of herbicide use on crop yield and the environment.
Conclusion
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide is a widely used herbicide that has been extensively studied for its impact on weed control and the environment. Its selective action against grassy weeds makes it an ideal herbicide for use in agriculture. However, studies have shown that 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can have adverse effects on non-target organisms, highlighting the need for more environmentally friendly herbicides. Further research is needed to understand the long-term impact of herbicide use on crop yield and the environment.
合成法
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide can be synthesized by reacting 2,4-dichlorophenoxyacetic acid with isopentylamine in the presence of a catalyst. The reaction yields 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide, which can be purified by recrystallization.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N-isopentylpropanamide has been extensively studied for its herbicidal properties and its impact on the environment. It has been used in various scientific research studies to evaluate its efficacy in controlling weeds and its impact on non-target organisms. Studies have also been conducted to understand the mechanism of action of 2-(2,4-dichlorophenoxy)-N-isopentylpropanamide and its biochemical and physiological effects.
特性
分子式 |
C14H19Cl2NO2 |
|---|---|
分子量 |
304.2 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-(3-methylbutyl)propanamide |
InChI |
InChI=1S/C14H19Cl2NO2/c1-9(2)6-7-17-14(18)10(3)19-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,18) |
InChIキー |
KBCNHXIOWILZBY-UHFFFAOYSA-N |
SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
CC(C)CCNC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



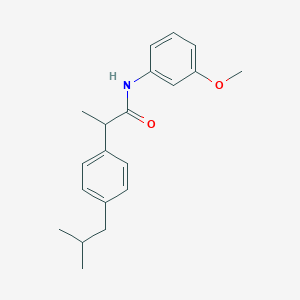
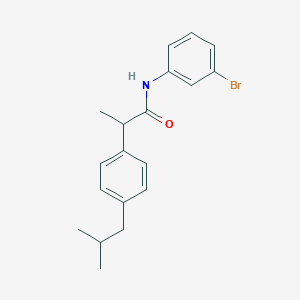


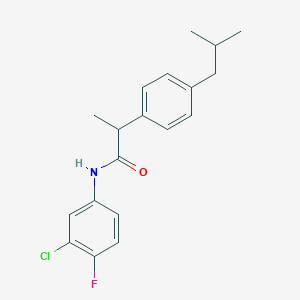


![Dimethyl 2-{[2-(4-isobutylphenyl)propanoyl]amino}terephthalate](/img/structure/B290801.png)
